molecular formula C10H11ClN2O B1436908 Methyl 1H-indole-3-carboximidoate hydrochloride CAS No. 74862-25-2

Methyl 1H-indole-3-carboximidoate hydrochloride

Cat. No. B1436908
CAS RN: 74862-25-2
M. Wt: 210.66 g/mol
InChI Key: NSEKEFFTCYQFER-UHFFFAOYSA-N
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Description

Methyl 1H-indole-3-carboximidoate hydrochloride, also known as NL-1, is a synthetic compound with a molecular weight of 257. It is a derivative of the indole family, which are considered ideal precursors for the synthesis of active molecules .


Synthesis Analysis

A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of Methyl 1H-indole-3-carboximidoate hydrochloride is C10H11ClN2O. The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .


Chemical Reactions Analysis

Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in Multicomponent reactions (MCRs), which offer access to complex molecules .
    • Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates. In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
  • Synthesis of 1,2,3-Trisubstituted Indoles

    • Field : Organic & Biomolecular Chemistry
    • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
    • Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities . Therefore, the study of indole derivatives, including Methyl 1H-indole-3-carboximidoate hydrochloride, is expected to continue in the future, particularly in the field of medicinal and pharmaceutical chemistry.

properties

IUPAC Name

methyl 1H-indole-3-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKEFFTCYQFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-indole-3-carboximidoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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